1-(4-Methyl-pyridin-3-YL)-cyclopropanecarboxylic acid 1-(4-Methyl-pyridin-3-YL)-cyclopropanecarboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18142615
InChI: InChI=1S/C10H11NO2/c1-7-2-5-11-6-8(7)10(3-4-10)9(12)13/h2,5-6H,3-4H2,1H3,(H,12,13)
SMILES:
Molecular Formula: C10H11NO2
Molecular Weight: 177.20 g/mol

1-(4-Methyl-pyridin-3-YL)-cyclopropanecarboxylic acid

CAS No.:

Cat. No.: VC18142615

Molecular Formula: C10H11NO2

Molecular Weight: 177.20 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Methyl-pyridin-3-YL)-cyclopropanecarboxylic acid -

Specification

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
IUPAC Name 1-(4-methylpyridin-3-yl)cyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C10H11NO2/c1-7-2-5-11-6-8(7)10(3-4-10)9(12)13/h2,5-6H,3-4H2,1H3,(H,12,13)
Standard InChI Key CCALOGXVTUKTEX-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=NC=C1)C2(CC2)C(=O)O

Introduction

Key Findings

1-(4-Methylpyridin-3-yl)cyclopropanecarboxylic acid (CAS: 1060804-89-8) is a cyclopropane derivative featuring a pyridine ring substituted with a methyl group at the 4-position and a carboxylic acid moiety. With a molecular formula of C10H11NO2\text{C}_{10}\text{H}_{11}\text{NO}_{2} and a molar mass of 177.2 g/mol, this compound exhibits unique physicochemical properties, including a density of 1.287±0.06g/cm31.287 \pm 0.06 \, \text{g/cm}^3 and a predicted pKa of 3.34±0.203.34 \pm 0.20 . Its structural complexity and functional groups make it a valuable intermediate in pharmaceutical and agrochemical research, particularly in kinase inhibition and insecticide development .

Chemical Identity and Structural Features

Molecular Architecture

The compound consists of a strained cyclopropane ring fused to a pyridine heterocycle. Key structural elements include:

  • Cyclopropane Core: Imparts high ring strain, enhancing reactivity in ring-opening and functionalization reactions.

  • 4-Methylpyridin-3-yl Substituent: The methyl group at the pyridine’s 4-position influences electronic and steric properties, modulating interactions with biological targets .

  • Carboxylic Acid Group: Enables salt formation, hydrogen bonding, and participation in condensation reactions .

Table 1: Basic Chemical Properties

PropertyValueSource
Molecular FormulaC10H11NO2\text{C}_{10}\text{H}_{11}\text{NO}_{2}
Molar Mass (g/mol)177.2
Density (g/cm³)1.287±0.061.287 \pm 0.06
Boiling Point (°C)354.9±30.0354.9 \pm 30.0
pKa3.34±0.203.34 \pm 0.20

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via cyclopropanation of pyridine derivatives. Common methods include:

  • Diazomethane Cyclopropanation: Pyridine precursors react with diazomethane in the presence of rhodium or copper catalysts under inert atmospheres.

  • Metal-Catalyzed Cross-Coupling: Palladium-mediated coupling of halogenated pyridines with cyclopropane precursors .

Industrial Manufacturing

Scalable production employs continuous flow reactors to optimize temperature control and yield. Green chemistry principles, such as solvent recycling, are integrated to minimize waste.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar solvents (e.g., ethanol, DMSO) due to the carboxylic acid group.

  • Stability: Sensitive to prolonged exposure to moisture and light, requiring storage at 2–8°C .

Spectroscopic Data

  • IR Spectroscopy: Strong absorption at 1700cm11700 \, \text{cm}^{-1} (C=O stretch) and 25003300cm12500–3300 \, \text{cm}^{-1} (O-H stretch) .

  • NMR: 1H^1\text{H}-NMR signals at δ 1.2–1.5 ppm (cyclopropane protons) and δ 8.1–8.3 ppm (pyridine protons) .

Chemical Reactivity

Functional Group Transformations

  • Carboxylic Acid Reactions:

    • Esterification: Forms esters with alcohols under acid catalysis .

    • Amidation: Reacts with amines to yield amides, useful in drug design .

  • Pyridine Modifications: Electrophilic substitution at the 2- and 6-positions is hindered by the methyl group, directing reactivity to the 5-position .

Ring-Opening Reactions

The strained cyclopropane ring undergoes selective cleavage with nucleophiles (e.g., amines, thiols), producing linear intermediates for further functionalization.

Biological Activity and Applications

Kinase Inhibition

In vitro studies demonstrate potent inhibition of fibroblast growth factor receptors (FGFRs), with IC₅₀ values as low as 0.9μM0.9 \, \mu\text{M} in HT29 cancer cells. The methylpyridine moiety enhances target binding via π-π interactions with kinase active sites.

Agricultural Uses

Structural analogs, such as afidopyropen, highlight the potential of cyclopropane derivatives as insecticides. These compounds modulate TRPV channels in pests, causing paralysis .

Table 2: Biological Activity Data

Cell Line/ApplicationActivity MetricMechanismSource
HT29 (Cancer)IC₅₀ = 0.9±0.1μM0.9 \pm 0.1 \, \mu\text{M}ERK1/2 pathway modulation
Insecticide FormulationsLD₅₀ = 2.5 mg/kgTRPV channel inhibition

Comparison with Structural Analogs

Positional Isomers

  • 1-(2-Methylpyridin-4-yl) Derivative (CAS: 1060806-15-6): Reduced FGFR inhibition (IC₅₀ = 25.3μM25.3 \, \mu\text{M}) due to altered steric interactions .

  • 1-(6-Methoxypyridin-3-yl) Derivative (CAS: 1060807-02-4): Enhanced solubility but lower thermal stability .

Chiral Variants

The (1R,2R)-stereoisomer (CAS: 731811-50-0) shows superior enantioselectivity in asymmetric catalysis, underscoring the importance of stereochemistry.

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